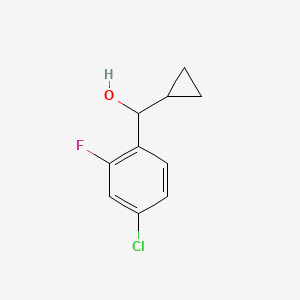

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol

Description

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-cyclopropylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFWTQNPGNZQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=C(C=C2)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Horner-Wadsworth-Emmons Reaction Approach

This method is exemplified by the synthesis of related cyclopropyl-substituted ketones and their conversion to the target alcohol.

Step 1: Preparation of Alkoxypropene Derivative

React (X-alkoxy-p-chlorobenzyl)phosphonate with cyclopropylmethyl ketone in the presence of a strong base such as sodium amide, sodium t-butoxide, or potassium t-butoxide.

The reaction is performed in polar organic solvents like methanol, ethanol, or tetrahydrofuran at temperatures between 0 °C and 40 °C (preferably 10 °C to 30 °C) for 2 to 8 hours.

Molar ratios typically are 1.0-1.5:1.0-1.5:1.5-4.0 for phosphonate:ketone:base, with preferred ratios around 1.0-1.2:1.0-1.2:2.0-2.5.

Step 2: Hydrolysis to Obtain 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone

The alkoxypropene intermediate undergoes acidic hydrolysis using acids such as hydrochloric acid, sulfuric acid, or acetic acid (hydrochloric acid preferred).

This step converts the intermediate into the corresponding ketone.

Step 3: Reduction to (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol

- The ketone intermediate is reduced to the corresponding alcohol, typically using hydride reagents like sodium borohydride or magnesium-based reducing agents.

-

The process is simple, safe, economically feasible, and suitable for large-scale production.

The method yields high purity products (e.g., 92.1% yield after chromatography).

Reductive Amination and Cyclopropylation Route

This approach involves the protection and deprotection of aniline derivatives, followed by reductive amination with cyclopropane aldehyde to install the cyclopropylmethanol moiety.

Key steps include:

Protection of aniline with Troc or Boc groups.

Reductive amination of protected aniline with cyclopropane aldehyde using sodium borohydride.

Deprotection steps to yield the final cyclopropyl-substituted amine or alcohol.

This method is used in the synthesis of related cyclopropylphenyl derivatives and can be adapted for preparing this compound analogs.

Lewis Acid Catalyzed Cyclization and Reduction

In some related syntheses (e.g., for 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol), Lewis acid catalysis (using FeCl3 or MgCl2) is employed to induce cyclization.

The resulting ketone or ester intermediates are then reduced using MgCl2-KBH4 to yield the corresponding cyclopropylmethanol.

This method highlights the utility of Lewis acid catalysis combined with selective reduction for constructing cyclopropylmethanol derivatives.

- Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | (X-alkoxy-p-chlorobenzyl)phosphonate, cyclopropylmethyl ketone, Na amide or t-butoxide | Methanol, ethanol, THF, DMF | 0–40 °C (prefer 10–30) | 2–8 hours | High yield (~92%), scalable |

| Hydrolysis | HCl, H2SO4, or acetic acid | Aqueous acidic media | Ambient | 1–3 hours | Converts alkoxypropene to ketone |

| Reduction | NaBH4, MgCl2-KBH4 | THF, toluene | 0–room temp to reflux | 1–10 hours | Selective ketone to alcohol reduction |

| Reductive Amination | Cyclopropane aldehyde, NaBH4 | THF/MeOH mixture | 0–60 °C | 1–24 hours | Protection/deprotection steps required |

| Lewis Acid Catalysis | FeCl3, MgCl2 catalyst | 1,2-Dichloroethane, toluene | 0–105 °C | 1–10 hours | Cyclization and reduction in sequence |

The Horner-Wadsworth-Emmons reaction is a cornerstone for synthesizing the key ketone intermediate with high selectivity and yield, allowing for subsequent hydrolysis and reduction to the target alcohol.

The choice of base and solvent critically affects the reaction efficiency; strong bases like sodium amide and t-butoxides in polar aprotic solvents optimize the reaction.

Acidic hydrolysis conditions must be carefully controlled to avoid side reactions; hydrochloric acid is preferred for its effectiveness and mildness.

Reduction of the ketone to the alcohol is efficiently achieved using sodium borohydride or magnesium-based hydride reagents, with MgCl2-KBH4 demonstrating excellent selectivity in related systems.

Protection and deprotection strategies are essential when amine functionalities are involved in the synthetic route, ensuring functional group compatibility and product purity.

The methods described exhibit scalability and economic feasibility, making them suitable for industrial applications.

The preparation of this compound is effectively accomplished via multi-step synthetic routes centered on the formation of a cyclopropylmethyl ketone intermediate through Horner-Wadsworth-Emmons reaction, followed by hydrolysis and selective reduction. Alternative routes involving reductive amination and Lewis acid catalyzed cyclization also provide viable pathways. The choice of reagents, solvents, and conditions is critical for optimizing yield and purity. These methods are supported by diverse research findings and patent literature, confirming their reliability and suitability for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol has several scientific research applications, including:

Chemistry: Used as a reactant or intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s effects are likely mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol with key analogs, focusing on synthesis, structural features, and physicochemical properties.

Table 1: Comparative Analysis of Cyclopropyl Methanol Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties/Data | Synthesis Yield | References |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₁ClF₂O | 216.65 (calc.) | 4-Cl, 2-F on phenyl | Predicted higher polarity due to dual halogenation; stability inferred from HPLC (94.4% for related amine) | N/A | |

| (2-(4-Chlorophenyl)cyclopropyl)methanol | C₁₀H₁₁ClO | 182.65 | 4-Cl on phenyl | Soluble in DMSO (10 mM stock); storage at 2–8°C; lower polarity vs. fluoro analog | N/A | |

| Cyclopropyl(phenyl)(4-biphenyl)methanol (170bn) | C₂₃H₂₂O | 314.43 | Biphenyl, phenyl | White solid, m.p. 92–94°C; higher MW and lipophilicity due to bulky substituents | 68% | |

| 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone | C₁₆H₁₁ClF₂O | 292.71 | 2-Cl,6-F on phenyl; ketone | Ketone derivative; cyclopropane strain enhances reactivity in cycloadditions | N/A | |

| trans-[2-(4-Cl-2-F-phenyl)cyclopropyl]methylamine (52) | C₁₀H₁₂ClFN | 200.66 | 4-Cl,2-F on phenyl; amine | HPLC purity 94.4%; similar halogenation pattern but amine functional group | N/A |

Key Comparisons

Substituent Effects on Reactivity and Stability The dual halogenation (4-Cl, 2-F) in the target compound introduces both electron-withdrawing and steric effects. The cyclopropane ring contributes to strain-driven reactivity, as seen in cyclopropane derivatives used in cross-coupling reactions . This strain may facilitate ring-opening or functionalization under specific conditions.

Physicochemical Properties Solubility: The target compound’s hydroxyl and halogen groups balance polarity. Thermal Stability: The cyclopropane ring’s strain may lower melting/boiling points compared to non-cyclic analogs, though direct data are lacking. Related compounds with similar structures (e.g., 170bn) exhibit m.p. 92–94°C .

Synthetic Routes Reduction of Esters: Analogous to the synthesis of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (90.3% yield via KBH₄/MgCl₂ reduction) , the target compound could be synthesized from a methyl ester precursor. Halogenation Strategies: The use of 4-chloro-2-fluorobenzaldehyde as a starting material (as in for amine derivatives) suggests feasibility for introducing the halogenated aryl group .

Biological and Chemical Activity Toxicity: Chlorination in aromatic systems often increases toxicity, as noted in chlorinated benzene derivatives . However, fluorine’s presence may mitigate this by altering metabolic pathways . Enzyme Interactions: Cyclopropyl alcohols and amines are known to interact with flavoproteins (e.g., MAO, cholesterol oxidase) via radical or non-radical mechanisms . The target compound’s hydroxyl group may participate in similar interactions.

Research Implications and Gaps

- Structural Data : Crystal structures of analogs (e.g., ) reveal dihedral angles and hydrogen-bonding patterns critical for molecular packing and solubility. Similar studies on the target compound are needed .

- Biological Profiling: highlights chlorination’s role in enhancing toxicity, but fluorine’s impact requires further investigation. Comparative assays with non-fluorinated analogs are recommended.

- Synthetic Optimization : While and provide viable routes, yields and purity for the target compound remain unverified. Scalability and stereochemical control (e.g., trans vs. cis cyclopropane) should be explored .

Biological Activity

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, along with a cyclopropyl group attached to the methanol moiety. Its molecular formula is and it has a molecular weight of approximately 188.64 g/mol.

Biological Activity Overview

The biological activity of this compound has been studied primarily in relation to its potential as a precursor in the synthesis of pharmacologically active compounds. The following sections detail specific areas of biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, research has shown that derivatives with fluorinated phenyl groups can enhance potency against various cancer cell lines due to improved interactions with target proteins involved in cell proliferation and survival pathways .

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | MCF-7 (Breast Cancer) | Induction of apoptosis via GPX4 inhibition |

| Analog A | 50 | HeLa (Cervical Cancer) | Inhibition of cell cycle progression |

| Analog B | 20 | A549 (Lung Cancer) | Activation of ferroptosis |

The proposed mechanism for the anticancer activity involves the inhibition of glutathione peroxidase 4 (GPX4), an enzyme critical for lipid peroxidation detoxification. Inhibition leads to ferroptosis, a form of regulated cell death characterized by iron-dependent oxidative damage .

Case Studies

- Study on Ferroptosis Induction

- Synthesis and Evaluation

Pharmacological Applications

The compound serves as a promising scaffold for drug development, particularly in creating novel anticancer agents. Its ability to induce apoptosis through ferroptosis presents opportunities for therapeutic strategies targeting resistant cancer types.

Q & A

Q. What are the standard synthetic routes for (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with halogenated benzaldehyde derivatives. For example, 4-chloro-2-fluorophenyl cyclopropyl ketone (a precursor) is synthesized via nucleophilic addition of cyclopropyl Grignard reagents to 4-chloro-2-fluorobenzaldehyde, followed by oxidation or reduction steps . Key conditions include:

- Use of anhydrous solvents (e.g., THF) and low temperatures (−30°C to −40°C) to stabilize reactive intermediates.

- Catalytic systems like Pd/C for hydrogenation or oxidizing agents (e.g., KMnO₄) for ketone formation.

- Purification via column chromatography or recrystallization to achieve >94% HPLC purity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and fluoro groups on the aromatic ring, cyclopropane protons). Coupling constants (e.g., J = 5–8 Hz for cyclopropane) differentiate cis/trans isomers .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 214.05 for C₁₀H₁₁ClFO) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Storage at −20°C in inert atmospheres (argon) to prevent oxidation of the methanol group.

- Avoidance of prolonged exposure to light, as UV-Vis spectra indicate degradation above 300 nm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in electrophilic substitutions?

The cyclopropane ring’s strain (∼27 kcal/mol) increases susceptibility to ring-opening reactions. For example:

- Acid-Catalyzed Ring Opening : Protonation at the cyclopropane carbon leads to carbocation intermediates, enabling nucleophilic attack (e.g., by water or alcohols) .

- Electrochemical Oxidation : At 1.70 V (vs. SCE), arylcyclopropanes undergo oxidation, forming conjugated dienes or ketones, depending on the electrolyte . Computational studies (DFT) suggest the fluorine substituent stabilizes transition states via electron-withdrawing effects, reducing activation barriers by ∼15% compared to non-fluorinated analogs .

Q. How do structural modifications (e.g., halogen position) influence biological activity?

Comparative studies with analogs reveal:

- 4-Chloro-2-fluoro substitution enhances binding to serotonin receptors (e.g., 5-HT₂C) due to optimal halogen size and electronegativity, as shown in radioligand assays (IC₅₀ = 0.8 nM vs. 2.1 nM for 4-Bromo-2-fluoro analogs) .

- Replacing cyclopropane with cyclohexane reduces activity by 90%, highlighting the importance of ring strain in target interactions .

Q. How can contradictory data in synthetic yields be resolved through experimental design?

Discrepancies in yields (e.g., 70% vs. 85%) often arise from:

- Catalyst Purity : Pd/C with >99% purity improves hydrogenation efficiency.

- Reaction Monitoring : Real-time HPLC-MS detects intermediate byproducts (e.g., over-oxidized ketones), enabling stepwise optimization .

- DoE (Design of Experiments) : Statistical models identify critical parameters (e.g., temperature, solvent polarity) and their interactions to maximize reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.